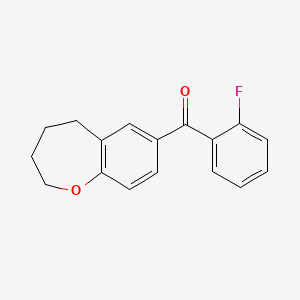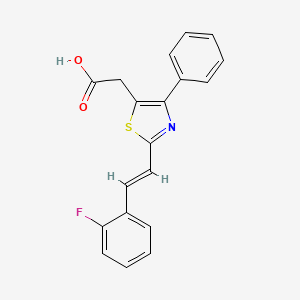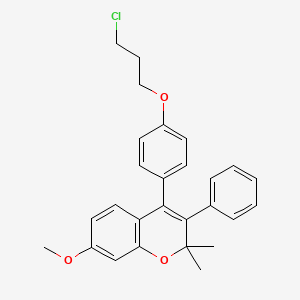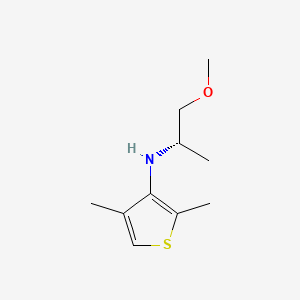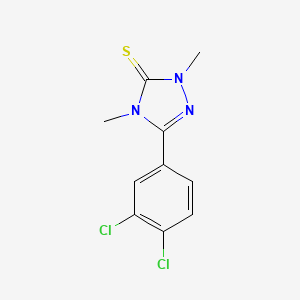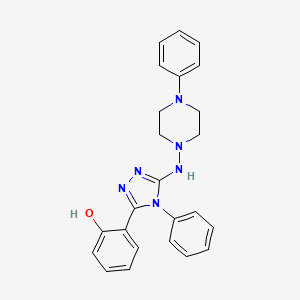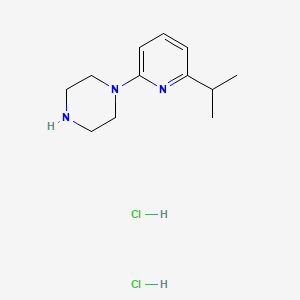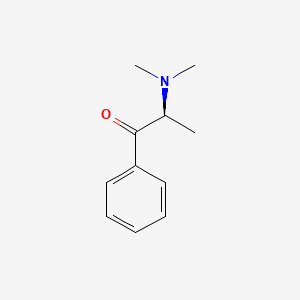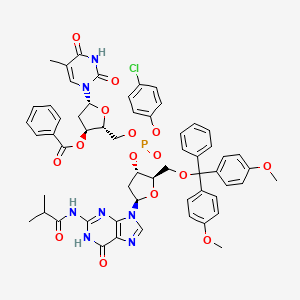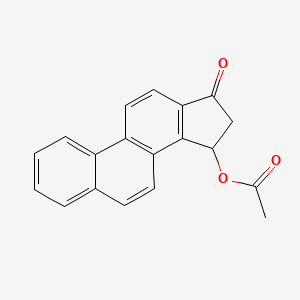
Ethanone, 2,2'-thiobis(1-(9H-fluoren-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2,2’-thiobis(1-(9H-fluoren-2-yl)- is a chemical compound with the molecular formula C₃₀H₂₂O₂S. This compound is characterized by the presence of a thiobis group linking two ethanone moieties, each substituted with a 9H-fluoren-2-yl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2’-thiobis(1-(9H-fluoren-2-yl)- typically involves the reaction of 9H-fluoren-2-yl ethanone with a thiobis reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of Ethanone, 2,2’-thiobis(1-(9H-fluoren-2-yl)- may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 2,2’-thiobis(1-(9H-fluoren-2-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiobis group to a thiol or disulfide.
Substitution: The ethanone moieties can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Ethanone, 2,2’-thiobis(1-(9H-fluoren-2-yl)- can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides .
Applications De Recherche Scientifique
Ethanone, 2,2’-thiobis(1-(9H-fluoren-2-yl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of Ethanone, 2,2’-thiobis(1-(9H-fluoren-2-yl)- involves its interaction with specific molecular targets and pathways. The thiobis group can form reversible bonds with thiol-containing biomolecules, affecting their function. Additionally, the fluorenyl groups can interact with aromatic residues in proteins, influencing their activity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(9-Methyl-9H-fluoren-2-yl)-ethanone: Similar in structure but lacks the thiobis linkage.
1-(9-Propyl-9H-fluoren-2-yl)-ethanone: Contains a propyl group instead of the thiobis linkage.
1-(7-Acetyl-9-ethyl-9H-fluoren-2-yl)-ethanone: Substituted with an acetyl group.
Uniqueness
Ethanone, 2,2’-thiobis(1-(9H-fluoren-2-yl)- is unique due to the presence of the thiobis linkage, which imparts distinct chemical and physical properties. This linkage allows for specific interactions with thiol-containing biomolecules and enhances the compound’s stability and reactivity .
Propriétés
Numéro CAS |
121305-19-9 |
|---|---|
Formule moléculaire |
C30H22O2S |
Poids moléculaire |
446.6 g/mol |
Nom IUPAC |
1-(9H-fluoren-2-yl)-2-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanylethanone |
InChI |
InChI=1S/C30H22O2S/c31-29(21-9-11-27-23(15-21)13-19-5-1-3-7-25(19)27)17-33-18-30(32)22-10-12-28-24(16-22)14-20-6-2-4-8-26(20)28/h1-12,15-16H,13-14,17-18H2 |
Clé InChI |
XMAAUVGPTCRRQZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSCC(=O)C4=CC5=C(C=C4)C6=CC=CC=C6C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


